molecular formula C4H10NO5P B1663588 D-AP4 CAS No. 78739-01-2

D-AP4

Katalognummer: B1663588
CAS-Nummer: 78739-01-2
Molekulargewicht: 183.10 g/mol
InChI-Schlüssel: DDOQBQRIEWHWBT-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-2-Amino-4-Phosphonobuttersäure, allgemein als D-AP4 bezeichnet, ist eine synthetische organische Verbindung, die als breitbandartiger Antagonist von exzitatorischen Aminosäure-Rezeptoren wirkt. Es handelt sich um ein Phosphono-Analogon von Glutamat und ist bekannt für seine Rolle bei der Hemmung bestimmter Glutamat-Rezeptoren im zentralen Nervensystem .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-2-Amino-4-Phosphonobuttersäure umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von D-2-Amino-4-Phosphonobuttersäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

D-AP4 is recognized primarily as an antagonist of glutamate receptors, specifically targeting metabotropic glutamate receptors (mGluRs). Its unique chemical structure allows it to interact with various receptor subtypes, influencing neurotransmission and cellular signaling pathways.

Key Characteristics:

  • Chemical Name: D-(-)-2-Amino-4-phosphonobutyric acid
  • CAS Number: 78739-01-2
  • Purity: ≥98%

This compound has been shown to act as an agonist at specific sites (e.g., quisqualate-sensitive AP6 site in the hippocampus), although its potency is lower compared to its L-isomer (L-AP4) .

Neuroscience Research Applications

This compound has been utilized extensively in neuroscience research to investigate the mechanisms of synaptic transmission and plasticity. Its ability to modulate glutamatergic signaling makes it a valuable tool for studying various neurological conditions.

Case Studies:

  • Retinal Neuronal Transmission: this compound has been implicated in the modulation of visual responses in retinal photoreceptor cells and ON-bipolar cells. Studies indicate that this compound can inhibit glutamate release at excitatory synapses, providing insights into its potential role in retinal signal processing .
  • Neurodegenerative Disorders: Research has linked this compound's action to neurodegenerative conditions such as Alzheimer's disease. Its interaction with the amyloid precursor protein (APP) and adaptor protein complex 4 (AP-4) suggests a role in APP trafficking and potential implications for amyloid-beta peptide production .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly within gene therapy and treatment for hereditary disorders.

Gene Therapy:

A notable application of this compound is within the framework of gene therapy for hereditary spastic paraplegia type 50 (HSP50). AAV-based therapies targeting AP4M1 have shown promise in stabilizing disease progression in affected patients . While this compound itself is not directly administered, its role in modulating glutamatergic signaling may enhance the efficacy of such therapies.

Immunomodulatory Effects:

Recent studies have also highlighted the immunomodulatory properties of this compound, suggesting its potential use in enhancing natural killer (NK) cell activity, which could be beneficial in cancer therapies .

Summary of Findings

The applications of this compound extend across various domains of scientific research and therapeutic development. Its ability to modulate glutamatergic signaling positions it as a crucial compound in understanding synaptic mechanisms and developing treatments for neurological disorders.

Application AreaDescriptionReferences
Neuroscience ResearchModulates synaptic transmission; used to study retinal signaling and neurodegeneration
Gene TherapyInvestigated for use in AAV-based therapies for hereditary spastic paraplegia
ImmunomodulationEnhances NK cell activity; potential applications in cancer treatment

Wirkmechanismus

Target of Action

®-2-Amino-4-phosphonobutanoic acid, also known as D-AP4, is a phosphono analogue of glutamate . It primarily targets the NMDA (N-methyl-D-aspartate) receptor, which is a type of glutamate receptor in the central nervous system . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a broad-spectrum excitatory amino acid receptor antagonist . It interacts with its targets, the NMDA receptors, by inhibiting the AMPA receptor-stimulated influx of 57Co2+ in cultured cerebellar granule cells . This interaction results in changes in the neuronal activity and neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glutamatergic neurotransmission. By acting as an antagonist at the NMDA receptor, this compound can modulate the activity of the glutamate system, which is one of the primary excitatory neurotransmitter systems in the brain . The downstream effects of this modulation can include changes in neuronal excitability, synaptic plasticity, and neuroprotection.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity. By inhibiting the activity of NMDA receptors, this compound can reduce neuronal excitability and alter synaptic transmission . This can have various effects on neuronal function and communication, potentially influencing processes such as learning, memory, and neuroprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-2-Amino-4-phosphonobutyric acid typically involves the following steps:

Industrial Production Methods

Industrial production of D-2-Amino-4-phosphonobutyric acid follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-2-Amino-4-Phosphonobuttersäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Phosphonsäurederivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Aminosäuren produzieren können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

D-2-Amino-4-Phosphonobuttersäure ist aufgrund ihrer spezifischen Stereochemie und ihrer Fähigkeit, als Breitband-Antagonist für exzitatorische Aminosäure-Rezeptoren zu wirken, einzigartig. Ihre einzigartige molekulare Struktur ermöglicht es ihr, mit mehreren Rezeptorsubtypen zu interagieren, was sie zu einem wertvollen Werkzeug in der Forschung und Medikamentenentwicklung macht .

Biologische Aktivität

D-AP4 (D-2-amino-4-phosphonobutyric acid) is a compound primarily recognized for its role as an antagonist of excitatory amino acid receptors, particularly in the context of glutamate signaling in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

This compound is a non-selective antagonist that primarily targets ionotropic glutamate receptors, including NMDA and AMPA receptors. It has been shown to exhibit agonistic activity at the quisqualate-sensitized AP6 site within the hippocampus, although it is less potent in this regard compared to its antagonistic effects on other receptors .

The chemical structure of this compound allows it to interfere with glutamate transmission, which is crucial for synaptic plasticity and memory formation. By inhibiting these receptors, this compound can modulate excitatory neurotransmission, making it a valuable tool in neuropharmacological research.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory properties of this compound. For instance, research conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly enhanced the proliferation of spleen lymphocytes and increased nitric oxide (NO) production. Additionally, it improved macrophage phagocytic activity and boosted the vitality of natural killer (NK) cells . These findings suggest that this compound may play a role in enhancing immune responses.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in various models of neurodegeneration. It has been shown to mitigate excitotoxicity caused by excessive glutamate release, which is a common pathological feature in conditions like Alzheimer's disease and multiple sclerosis. By blocking glutamate receptors, this compound can potentially reduce neuronal damage and promote cell survival under stress conditions .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was attributed to the inhibition of excitotoxic pathways activated by excessive glutamate release during ischemic events .

Case Study 2: Immune Response Modulation

Another investigation assessed the effects of this compound on immune cell activation in vitro. The results indicated that treatment with this compound led to a significant increase in pro-inflammatory cytokine production from macrophages, suggesting its potential as an immunomodulatory agent .

Data Tables

Biological Activity Effect Observed Cell Type Reference
ImmunomodulationIncreased proliferation of spleen lymphocytesRAW 264.7 macrophages
Nitric oxide productionEnhanced NO productionRAW 264.7 macrophages
Phagocytic activityImproved macrophage phagocytosisRAW 264.7 macrophages
NeuroprotectionReduced infarct sizeIschemic stroke model
Cytokine productionIncreased pro-inflammatory cytokinesMacrophages

Eigenschaften

IUPAC Name

(2R)-2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CP(=O)(O)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-01-2
Record name 2-Amino-4-phosphonobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-AP4
Reactant of Route 2
D-AP4
Reactant of Route 3
D-AP4
Reactant of Route 4
D-AP4
Reactant of Route 5
D-AP4
Reactant of Route 6
D-AP4
Customer
Q & A

Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?

A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, this compound shows weaker inhibitory effects in rat brain membranes []. This suggests that this compound has limited interaction with the specific excitatory amino acid sites involved in this pathway.

Q2: Does this compound interact with the 'metabotropic' excitatory amino acid receptor?

A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. This compound was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.

Q3: How does this compound compare to other compounds in inhibiting [3H]NAAG binding?

A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), this compound displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.

Q4: What is the significance of the lack of amnestic effects of this compound in chicks?

A4: The finding that this compound, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.